(R)-N-(((S)-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine
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Overview
Description
®-N-(((S)-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinuclidine moiety linked to a tetrahydronaphthalene group, making it a valuable subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(((S)-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through a series of cyclization reactions involving amines and aldehydes.
Attachment of the Tetrahydronaphthalene Group: The tetrahydronaphthalene group is introduced via a Friedel-Crafts alkylation reaction, where the quinuclidine core is reacted with a suitable naphthalene derivative under acidic conditions.
Final Coupling: The final step involves coupling the quinuclidine core with the tetrahydronaphthalene group using a reductive amination reaction, typically employing a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-(((S)-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-N-(((S)-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-N-(((S)-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-3-Aminoquinuclidine: Shares the quinuclidine core but lacks the tetrahydronaphthalene group.
(S)-1,2,3,4-Tetrahydronaphthalen-1-ylamine: Contains the tetrahydronaphthalene group but lacks the quinuclidine moiety.
Uniqueness
®-N-(((S)-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine is unique due to the combination of the quinuclidine and tetrahydronaphthalene groups, which imparts distinct physicochemical properties and potential biological activities not observed in the individual components.
Properties
Molecular Formula |
C18H26N2 |
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Molecular Weight |
270.4 g/mol |
IUPAC Name |
(3R)-N-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18+/m1/s1 |
InChI Key |
BCXAOEQLKWKVHU-AEFFLSMTSA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)CN[C@H]3CN4CCC3CC4 |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 |
Origin of Product |
United States |
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